3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-16-5-6-17(2)19(11-16)14-30-20-8-9-21-24(13-20)31-15-22(26(21)27)18-7-10-23(28-3)25(12-18)29-4/h5-13,15H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXCKGABVNWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylmethanol in the presence of a suitable catalyst to form the intermediate. This intermediate is then subjected to cyclization with a chromen-4-one precursor under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: A related compound with similar structural features.
(1,2-Bis-(3,4-Dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine: Another compound with dimethoxyphenyl groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties
Biological Activity
Overview
3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, specifically classified as a chromen-4-one derivative. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C26H24O5, with a molecular weight of 416.5 g/mol. Its structure features two methoxy groups on the phenyl ring and a dimethylphenylmethoxy group attached to the chromen-4-one core. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24O5 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one |
| CAS Number | 858767-15-4 |
Anticancer Properties
Research has indicated that 3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism of action is thought to involve the inhibition of specific enzymes related to cancer cell proliferation.
Case Study: Cytotoxicity Assessment
In a study evaluating its effects on MCF-7 cells, the compound showed an IC50 value of approximately 8 µM, indicating potent cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.
Research Findings:
A study highlighted that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activity of 3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding: It may bind to specific receptors that regulate cellular proliferation and apoptosis.
- Oxidative Stress Modulation: The antioxidant properties of flavonoids suggest that this compound may reduce oxidative stress in cells, contributing to its protective effects against cancer and inflammation.
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this chromen-4-one derivative, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving Lewis acid catalysis (e.g., BF₃·OEt₂) and demethylation protocols. For example, a modified procedure involves:
Condensation : Reacting resorcinol with substituted phenylacetic acid derivatives under acidic conditions to form intermediate chromenones .
Functionalization : Introducing methoxy or hydroxy groups via demethylation (e.g., using mesyl chloride/DMF followed by NaBH₄ reduction) .
Purification : Recrystallization with ethyl acetate/hexane or column chromatography to achieve >95% purity. HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) is recommended for purity validation .
Basic: Which spectroscopic techniques are critical for structural characterization, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Prioritize signals for methoxy groups (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and chromen-4-one carbonyl (δ ~177–180 ppm in ¹³C). Aromatic protons in the 6.3–8.2 ppm range indicate substitution patterns .
- FTIR : Confirm carbonyl stretching (C=O at ~1647 cm⁻¹) and methoxy C-O vibrations (~1246 cm⁻¹) .
- HRMS : Use ESI+ to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
Advanced: How can crystallographic data resolve ambiguities in substituent positioning, and what software tools are robust for refinement?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve overlapping electron densities from methoxy and aryl groups.
- Software : SHELXL is preferred for small-molecule refinement due to its robust handling of disordered substituents. For challenging cases (e.g., twinned crystals), combine SHELXD for structure solution and SHELXL for refinement .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions and packing motifs .
Advanced: How should researchers design SAR studies to evaluate PDE4 inhibition, given contradictory activity data in similar analogs?
Methodological Answer:
- Library Design : Create a matrix of analogs with systematic substitutions on the 3,4-dimethoxyphenyl (core pharmacophore) and 2,5-dimethylbenzyloxy groups. Include controls like 3-(2,5-dimethoxyphenyl) derivatives for comparison .
- Assays : Use PDE4A/B/D isoform-specific assays (e.g., fluorescence polarization) to identify selectivity. Resolve contradictions by testing under standardized IC₅₀ conditions (e.g., 8 nM vs. PDE4A in NCGC00165289) .
- Computational Support : Perform docking studies with PDE4 catalytic domains (PDB: 1XOM) to correlate substituent bulk/hydrophobicity with activity .
Advanced: How can researchers address discrepancies in bioactivity data caused by solvent effects or impurity interference?
Methodological Answer:
- Solvent Controls : Test activity in DMSO vs. aqueous buffers to rule out solvent-induced aggregation. For example, >0.1% DMSO may artificially inflate IC₅₀ values in kinase assays .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete demethylation products) that may antagonize or enhance activity. Compare batches with ≥98% purity (HPLC) for consistency .
Advanced: What computational strategies predict metabolic stability or toxicity for this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism (prioritize demethylation sites) and hepatotoxicity.
- Metabolite Identification : Simulate phase I/II metabolism (e.g., O-demethylation via CYP3A4) with Schrödinger’s MetaSite .
- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) for experimental t₁/₂ determination .
Basic: What chromatographic techniques are optimal for isolating this compound from structurally similar byproducts?
Methodological Answer:
- HPLC : Use a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water) to resolve analogs differing by methoxy or methyl groups. Monitor at 254 nm for chromen-4-one absorbance .
- TLC : Employ silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) for rapid screening. Visualize under UV (254 nm) or with vanillin-H₂SO₄ spray .
Advanced: How can researchers leverage X-ray crystallography to optimize solubility without compromising bioactivity?
Methodological Answer:
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or cocrystals. Analyze packing diagrams to identify hydrogen-bonding networks that enhance aqueous solubility .
- Computational Modeling : Use Mercury CSD to predict lattice energy and solubility trends. Balance hydrophilic (methoxy) and hydrophobic (dimethylphenyl) groups to maintain cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
